N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide
Description
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, an indole moiety, and a carboxamide group
Properties
IUPAC Name |
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-11-6-7-14-13(12(11)2)10-16(21-14)19(25)22-15-8-9-17(24)23-18(15)20(3,4)5/h6-7,10,15,18,21H,8-9H2,1-5H3,(H,22,25)(H,23,24)/t15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUERDYSBAUOU-CRAIPNDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)NC3CCC(=O)NC3C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)N[C@@H]3CCC(=O)N[C@H]3C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are combined under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl bromide and a strong base such as sodium hydride.
Synthesis of the Indole Moiety: The indole structure can be synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone under acidic conditions.
Coupling of the Piperidine and Indole Units: The piperidine and indole units are coupled using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the indole with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the piperidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylate
- N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylic acid
- N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxylamide
Uniqueness
N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]-4,5-dimethyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
